2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C24H22N4O3S3 and its molecular weight is 510.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- Anti-Inflammatory and Analgesic Agents : A study reported the synthesis of novel heterocyclic compounds derived from benzodifuran and thiazolopyrimidine, exhibiting significant anti-inflammatory and analgesic activities. These compounds were found to be effective COX-2 inhibitors and showed promising potential as analgesic and anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities
- Antimicrobial Agents : Another research focused on the synthesis of thiazoles and their fused derivatives, demonstrating significant antimicrobial activities against various bacterial and fungal strains. This highlights the potential use of such compounds in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Anticancer Applications
- Cytotoxic Activity Against Cancer Cell Lines : A study on the synthesis and in vitro cytotoxic activity of certain acetamide derivatives, including those similar to the compound , revealed appreciable cancer cell growth inhibition in several cancer cell lines. This suggests its potential role in cancer treatment (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Chemical Synthesis and Derivatives
Synthesis of Heterocyclic Compounds : Research on the synthesis of polyfunctionally substituted heterocyclic compounds from similar acetamide derivatives demonstrated the versatility of these compounds in chemical synthesis. These findings are crucial for further heterocyclic transformations and biological investigations (Shams, Mohareb, Helal, & Mahmoud, 2010).
Formation of Ring-Annulated Products : A study described the use of chloroacetamides as building blocks for the formation of thiazolopyrimidinone products. This research contributes to the development of new synthetic routes in organic chemistry (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Applications in Dyeing and Textiles
- Dye Precursors and Antimicrobial Activities : A series of polyfunctionalized acyclic and heterocyclic dye precursors based on similar acetamide systems were synthesized and evaluated for their antimicrobial activities. This research paves the way for the development of novel dye systems with significant biological activities (Shams, Mohareb, Helal, & Mahmoud, 2011).
Mechanism of Action
Target of Action
Similar compounds, such as thieno[3,4-d]pyrimidin-4(3h)-thione, have been shown to act as photosensitizers for cancer cells . These compounds can be readily incorporated into DNA and RNA .
Mode of Action
The compound likely interacts with its targets by populating a long-lived and reactive triplet state, generating singlet oxygen . This process is efficient and independent of the solvent . The generation of singlet oxygen can lead to oxidative stress in cells, which can cause cell damage or death.
Biochemical Pathways
Oxidative stress can lead to the activation of various signaling pathways, resulting in cell death, especially in cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good traditional drug-like properties . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to determine their impact on bioavailability.
Result of Action
The compound exhibits high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells, both under normoxic and hypoxic conditions . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Action Environment
The action of the compound is likely influenced by various environmental factors. For instance, the compound’s ability to generate singlet oxygen is independent of the solvent, suggesting that it could be effective in various biological environments . Additionally, the compound is effective under both normoxic and hypoxic conditions, which are conditions that can vary within different regions of a tumor .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S3/c1-3-31-16-7-5-15(6-8-16)28-22(30)21-18(10-11-32-21)26-24(28)33-13-20(29)27-23-25-17-9-4-14(2)12-19(17)34-23/h4-9,12H,3,10-11,13H2,1-2H3,(H,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTHIAYLZRHFPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=NC5=C(S4)C=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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